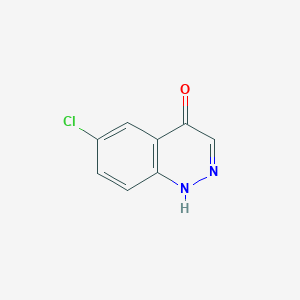

6-chlorocinnolin-4(1h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chlorocinnolin-4(1h)-one is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the cinnoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-chlorocinnolin-4(1h)-one typically involves the chlorination of 4-cinnolinol. One common method is the reaction of 4-cinnolinol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 6-chlorocinnolin-4(1h)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chlorine atom can be reduced to form 4-cinnolinol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: Formation of 6-chloro-4-cinnolinone.

Reduction: Formation of 4-cinnolinol.

Substitution: Formation of various substituted cinnolinol derivatives.

Aplicaciones Científicas De Investigación

6-chlorocinnolin-4(1h)-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-chlorocinnolin-4(1h)-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparación Con Compuestos Similares

6-Chloro-4-quinolinol: Similar structure but with a quinoline ring instead of a cinnoline ring.

4-Chloro-6-methoxycinnolinol: Similar structure with a methoxy group at the 6th position.

6-Bromo-4-cinnolinol: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 6-chlorocinnolin-4(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 6th position and hydroxyl group at the 4th position make it a versatile compound for various synthetic and research applications.

Actividad Biológica

6-Chlorocinnolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

This compound is characterized by its unique structure, which includes a chlorinated cinnoline moiety. This structural feature is pivotal in determining its biological activity. The compound's molecular formula is C_9H_6ClN_1O, and it has a molecular weight of 181.60 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study synthesized several pyrazoline derivatives from chalcones that included this compound as a precursor. These derivatives were tested against various bacterial strains, showing varying degrees of inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 mm | 32 µg/mL |

| Pyrazoline Derivative A | 18 mm | 16 µg/mL |

| Pyrazoline Derivative B | 20 mm | 8 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study indicated that the compound selectively inhibited the growth of VIM-expressing mesenchymal cancer cell lines, with an IC50 value significantly lower than that of non-expressing cell lines, suggesting potential for targeted cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through structural modifications. For example, substituting different functional groups at specific positions on the cinnoline ring has been shown to improve potency and selectivity against cancer cells. Compounds with methoxy or hydroxy groups at the C-3 and C-5 positions exhibited superior cytotoxicity compared to the parent compound .

Case Study: Anticancer Activity

A notable case study involved the evaluation of a series of derivatives based on this compound in vitro against HT-1080 fibrosarcoma cells. The results indicated that certain derivatives displayed an improved therapeutic index, with one derivative achieving an IC50 value of 44 nM, representing a substantial increase in potency compared to the original compound .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized a range of pyrazoline derivatives incorporating the this compound framework. These compounds were assessed for their effectiveness against various pathogens, revealing promising results that warrant further exploration into their mechanisms of action and potential clinical applications .

Propiedades

IUPAC Name |

6-chloro-1H-cinnolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTBXYKGJHADSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.